4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-(3-Iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a thiophene ring, and a thiazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Iodination of the Benzoyl Group: The iodination of the benzoyl group is achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The iodinated benzoyl group is a site for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as drug candidates. The presence of the iodinated benzoyl group suggests possible applications in radiopharmaceuticals for imaging and diagnostic purposes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione depends on its specific interactions with molecular targets. The iodinated benzoyl group may interact with enzymes or receptors, while the thiophene and thiazepane rings could influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Iodobenzoyl)-7-(phenyl)-1lambda6,4-thiazepane-1,1-dione: Similar structure but with a phenyl group instead of a thiophene ring.
4-(3-Iodobenzoyl)-7-(furan-2-yl)-1lambda6,4-thiazepane-1,1-dione: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione distinguishes it from other similar compounds Thiophene rings are known for their electronic properties, which can influence the compound’s reactivity and interactions with biological targets
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3S2/c17-13-4-1-3-12(11-13)16(19)18-7-6-15(14-5-2-9-22-14)23(20,21)10-8-18/h1-5,9,11,15H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKPKHOKMAXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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